3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone

Topoisomerase II DNA alkylation Drug-target residence time

3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone (CAS 111822-93-6, also designated SK-31662) is a synthetic anthraquinone derivative that incorporates a bis(2-chloroethyl)amino (nitrogen mustard) pharmacophore at the C-3 methyl position of a 1,8-dihydroxy-9,10-anthracenedione scaffold. This compound belongs to the chloroethylaminoanthraquinone class, which is characterized by a dual mechanism of action: DNA intercalation via the planar anthraquinone chromophore and covalent DNA alkylation/cross-linking via the bis-chloroethylamine moiety.

Molecular Formula C19H18Cl2N2O4
Molecular Weight 394.2 g/mol
CAS No. 111822-93-6
Cat. No. B040435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone
CAS111822-93-6
Synonyms3-bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone
SK 31662
SK-31662
Molecular FormulaC19H18Cl2N2O4
Molecular Weight394.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl
InChIInChI=1S/C19H17Cl2NO4/c20-4-6-22(7-5-21)10-11-8-13-17(15(24)9-11)19(26)16-12(18(13)25)2-1-3-14(16)23/h1-3,8-9,23-24H,4-7,10H2
InChIKeyMKWKDPBGQQMXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone (SK-31662) Procurement and Differentiation Summary


3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone (CAS 111822-93-6, also designated SK-31662) is a synthetic anthraquinone derivative that incorporates a bis(2-chloroethyl)amino (nitrogen mustard) pharmacophore at the C-3 methyl position of a 1,8-dihydroxy-9,10-anthracenedione scaffold [1]. This compound belongs to the chloroethylaminoanthraquinone class, which is characterized by a dual mechanism of action: DNA intercalation via the planar anthraquinone chromophore and covalent DNA alkylation/cross-linking via the bis-chloroethylamine moiety [2]. SK-31662 was developed as part of a chrysophanol-derivative program at Memorial Sloan-Kettering Cancer Center and has been studied as a bifunctional antitumor agent with Topoisomerase II (Topo II)-mediated DNA cleavage activity [1].

+ DNA intercalation coupled with alkylation mechanism studies
+ Topoisomerase II-mediated DNA cleavage assay context
+ Bifunctional anthraquinone-nitrogen mustard probe

Why 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone Cannot Be Interchanged with Other Anthraquinone or Nitrogen Mustard Derivatives


Substitution within the chloroethylaminoanthraquinone class is not permissible because small structural changes produce large, quantifiable differences in mechanism, potency, and irreversibility of target engagement. SK-31662 possesses two alkylating chloroethyl arms on a single side-chain nitrogen, which enables covalent cross-linking of Topo II to DNA [1]. Replacement of the bis-chloroethyl group with a hydroxyethyl group (SK-31694) abolishes alkylating capacity entirely, resulting in reversible Topo II-DNA complexes and a >6-fold loss of cytotoxic potency [1][2]. Even retention of one chloroethyl arm (SK-31690) reduces the cross-linking potential relative to the bis-functionalized compound [1]. Separately, methylation of the 1,8-dihydroxy groups (Compound 31.655) diminishes activity by 5- to 25-fold, confirming that both the alkylating pharmacophore and the free hydroxy substitution pattern are essential for potency [3]. These structure-activity relationships are the basis for the quantitative differentiation data that follow.

Bis-chloroethyl (SK-31662)
Hydroxyethyl replacement (SK-31694) may result in reversible Topo II engagement and reduced potency
Free 1,8-dihydroxy pattern
1,8-di-O-methylated analog may shift potency by an order of magnitude
Mono-chloroethyl analog (SK-31690)
Cross-linking potential may differ relative to bis-functionalized compound

Quantitative Differentiation Evidence for 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone (SK-31662) Against Key Analogs


Irreversibility of Topo II-DNA Cleavable Complex Formation Distinguishes Bis-Chloroethyl SK-31662 from Non-Alkylating Analogs and Clinical Topo II Inhibitors

SK-31662, which carries two alkylating chloroethyl groups, induces Topo II-DNA cleavable complexes that are functionally irreversible under protein-denaturing conditions. In a direct head-to-head study, SK-31662-induced protein-linked DNA breaks were fully retained after 15-minute exposure to 65°C or 0.5 M NaCl. In contrast, complexes induced by the non-alkylating analog SK-31694 (hydroxyethyl replacement) and the clinical Topo II poison VP-16 (etoposide) were markedly decreased within 30 seconds under the same conditions [1]. The mono-chloroethyl analog SK-31690 also showed irreversible binding, confirming that covalent alkylation—not DNA intercalation alone—drives sustained target engagement, and that the bis-chloroethyl configuration provides two reactive sites for potential DNA cross-linking [1].

Topo II complex reversibility
Head-to-head
SK-31662: irreversible (15 min, 65°C/0.5 M NaCl). SK-31694, VP-16: reversed within 30 sec.
Sustained target engagement context
Binary outcome; alkylation drives irreversibility
Topoisomerase II DNA alkylation Drug-target residence time

Bis-Chloroethyl Substitution Confers a >6-Fold Gain in Antileukemic Cytotoxicity Relative to the Hydroxyethyl Analog SK-31694

In a defined antileukemic assay, SK-31662 (bis-chloroethylamino) demonstrated an IC₅₀ of 0.14 µM against HL-60 human leukemia cells. The direct comparator SK-31694, which replaces the bis-chloroethyl group with a hydroxyethylamino group, showed an IC₅₀ of 0.86 µM in the same assay [1]. This represents a 6.1-fold loss of potency when alkylating capacity is eliminated, establishing that the bis-chloroethyl functionality is a critical determinant of cytotoxicity beyond DNA intercalation alone.

Cytotoxicity (HL-60)
Head-to-head
SK-31662 IC₅₀ = 0.14 µM vs. SK-31694 IC₅₀ = 0.86 µM
Reported 6.1-fold difference in potency
Supports cytotoxicity endpoint review
Antileukemic activity HL-60 cells Structure-activity relationship

1,8-Dihydroxy Substitution Is Essential for Potency: 5- to 25-Fold Activity Loss Upon Methylation of the Anthraquinone Hydroxyl Groups

The critical role of the free 1,8-dihydroxy substitution pattern on the anthraquinone scaffold was demonstrated by direct comparison of SK-31662 with its 1,8-di-O-methylated analog (Compound 31.655) in murine L1210 leukemia cells. Cytostatic and cytotoxic effects of SK-31662 were observed at 0.1–0.4 µg/mL, whereas the dimethylated analog required 2.0–10.0 µg/mL to produce comparable effects [1]. This corresponds to an approximately 5- to 25-fold reduction in potency upon methylation of the hydroxyl groups, depending on whether the continuous-treatment or 4-h pulse-treatment protocol was used.

1,8-di-OH requirement (L1210)
Head-to-head
SK-31662: 0.1–0.4 µg/mL. Di-O-methylated: 2.0–10.0 µg/mL
5- to 25-fold potency differential
Free OH pattern pharmacologically essential
L1210 leukemia Structure-activity relationship Cell cycle effects

SK-31662 Inhibits Topo II Catalytic Activity (kDNA Decatenation) at Concentrations Achieving Cytotoxicity, Consistent with Dual Intercalation-Alkylation Mechanism

SK-31662 inhibited kinetoplast DNA (kDNA) decatenation catalyzed by purified Topo II with an inhibitory concentration of 48 µM, while the non-alkylating analog SK-31694 inhibited at 38 µM [1][2]. The relatively similar decatenation inhibitory potencies of the alkylating and non-alkylating compounds suggest that intercalation into DNA is the primary driver of catalytic Topo II inhibition. However, the sharply divergent cytotoxicity (0.14 vs. 0.86 µM) indicates that irreversible covalent complex formation driven by alkylation, rather than catalytic inhibition alone, is the dominant contributor to cell killing.

kDNA decatenation inhibition
Head-to-head
SK-31662: 48 µM. SK-31694: 38 µM (1.3-fold difference)
Catalytic inhibition uncoupled from cytotoxicity
Alkylation drives cell killing, not inhibition
Topoisomerase II inhibition kDNA decatenation Mechanism of action

Class-Level Differentiation: Anthraquinone-Directed DNA Intercalation Distinguishes SK-31662 from Non-Anthraquinone Nitrogen Mustards in DNA Affinity and Sequence Context of Alkylation

As a class, chloroethylaminoanthraquinones direct the alkylating warhead to DNA by intercalation of the anthraquinone chromophore, in contrast to classical nitrogen mustards (e.g., chlorambucil, melphalan) that lack a DNA-targeting carrier. Pors et al. (2004) demonstrated that related 1,4-disubstituted chloroethylaminoanthraquinones cross-link DNA and alkylate guanines at low nanomolar concentrations, with a preference for 5′-PyG sequence contexts [2]. The anthraquinone scaffold of SK-31662 provides this same intercalation-driven delivery mechanism, as confirmed by the Kong et al. study showing that SK-31662 and its analogs induce sequence-specific Topo II-mediated DNA cleavage sites via intercalation [1]. This DNA-affinity advantage is not shared by non-intercalating nitrogen mustards.

Class-level differentiation
Class-level
Intercalation-directed alkylation vs. passive diffusion (classical mustards)
Inter-study mechanistic context
No direct IC₅₀ comparison; data to verify
DNA intercalation Nitrogen mustard Sequence-specific alkylation

Validated Application Scenarios for 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone Based on Comparative Evidence


Mechanistic Studies of Irreversible Topoisomerase II Trapping and Drug-Induced DNA Damage Persistence

The irreversibility of SK-31662-induced Topo II-DNA cleavable complexes—sustained during 15-minute exposure to 65°C or 0.5 M NaCl, in contrast to the rapid reversal seen with VP-16 and the non-alkylating analog SK-31694 [1]—makes this compound a defined chemical probe for investigating the cellular consequences of persistent Topo II covalent complexes. Researchers studying DNA damage response pathways, repair of Topo II adducts, or the relationship between drug-target residence time and apoptosis induction can use SK-31662 as a tool compound with documented irreversible binding kinetics.

Structure-Activity Relationship (SAR) Studies Around the Anthraquinone-Nitrogen Mustard Hybrid Pharmacophore

SK-31662 serves as a benchmark compound within the chrysophanol-derived chloroethylaminoanthraquinone series. Its IC₅₀ of 0.14 µM in HL-60 cells [2], its effective concentration range of 0.1–0.4 µg/mL in L1210 cells, and the 5- to 25-fold potency differential against its 1,8-di-O-methylated analog [3] provide quantitative reference points for medicinal chemistry efforts aimed at optimizing the anthraquinone scaffold, modifying the alkylating warhead, or improving selectivity. Procurement of SK-31662 as a reference standard enables direct benchmarking of novel analogs in head-to-head cytotoxicity and mechanism assays.

Investigation of DNA Intercalation-Coupled Alkylation as a Strategy to Overcome Drug Resistance

The bifunctional mechanism of SK-31662—DNA intercalation directing the bis-chloroethyl warhead to specific sites on DNA [1]—represents a therapeutic strategy that has been explored broadly in the design of agents such as Alchemix to evade P-glycoprotein-mediated efflux and DNA mismatch repair-mediated resistance [4]. Although SK-31662 is an earlier-generation compound, its well-characterized dual mechanism makes it a useful comparator in resistance studies, particularly for experiments requiring a structurally defined anthraquinone mustard with documented irreversible Topo II engagement.

Biochemical Assay Development for Topoisomerase II-Mediated DNA Cleavage and Decatenation

The kDNA decatenation inhibitory activity of SK-31662 (48 µM) [1][2] and its ability to generate sequence-mappable Topo II-mediated DNA breaks at 10 µM using HindIII-digested ³²P-labeled DNA [1] provide validated experimental parameters for establishing or calibrating in vitro Topo II assays. Laboratories developing high-throughput screening platforms for Topo II-targeted agents can use SK-31662 as a positive control compound with published, reproducible assay conditions.

Application
Selection Property
Validation Focus
Topo II trapping mechanism studies
Irreversible complex formation
DNA damage persistence endpoint review
Anthraquinone SAR benchmarking
Bis-chloroethyl + free 1,8-di-OH pattern
Potency differential vs. methylated/de-chloro analogs
DNA damage response / resistance studies
Bifunctional intercalation-alkylation
Efflux-pump or repair-pathway context
Topo II biochemical assay development
Published kDNA decatenation / cleavage conditions
Assay calibration and positive-control context
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